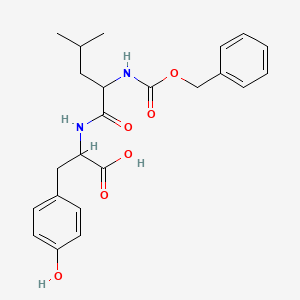
Z-LEU-TYR-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-LEU-TYR-OH is a synthetic compound with the molecular formula C23H28N2O6 and a molecular weight of 428.5 g/mol. This compound is not intended for human or veterinary use and is typically utilized in controlled laboratory environments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-LEU-TYR-OH involves the coupling of benzyloxycarbonyl-protected leucine and tyrosine. The reaction typically employs peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is carried out under mild conditions to preserve the integrity of the benzyloxycarbonyl protecting group .
Industrial Production Methods
These methods often utilize automated peptide synthesizers and high-purity reagents to ensure consistency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Z-LEU-TYR-OH can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinone derivatives.
Reduction: The benzyloxycarbonyl protecting group can be removed through hydrogenation.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophilic reagents like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives of tyrosine.
Reduction: Deprotected leucyltyrosine.
Substitution: Various peptide derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Z-LEU-TYR-OH is utilized in various scientific research applications, including:
Chemistry: As a model compound for studying peptide synthesis and reactions.
Biology: In the investigation of peptide-protein interactions and enzyme-substrate specificity.
Industry: Used in the development of peptide-based materials and as a standard in analytical techniques.
Wirkmechanismus
The mechanism of action of Z-LEU-TYR-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group serves as a protective moiety, allowing the compound to interact with its targets without premature degradation. The leucine and tyrosine residues contribute to the binding affinity and specificity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: A tripeptide with similar protective groups and applications in proteasome inhibition.
N-benzyloxycarbonyl-L-serine benzyl ester: Another peptide derivative with protective groups used in peptide synthesis.
Uniqueness
Z-LEU-TYR-OH is unique due to its specific combination of leucine and tyrosine residues, which confer distinct biochemical properties. Its applications in cancer research and peptide synthesis further highlight its importance in scientific research.
Eigenschaften
CAS-Nummer |
40908-35-8 |
|---|---|
Molekularformel |
C23H28N2O6 |
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
3-(4-hydroxyphenyl)-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H28N2O6/c1-15(2)12-19(25-23(30)31-14-17-6-4-3-5-7-17)21(27)24-20(22(28)29)13-16-8-10-18(26)11-9-16/h3-11,15,19-20,26H,12-14H2,1-2H3,(H,24,27)(H,25,30)(H,28,29) |
InChI-Schlüssel |
LYFZBGIZNYYJJR-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Key on ui other cas no. |
40908-35-8 |
Sequenz |
LY |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















